molecular formula C25H23ClN4O3S B2620057 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923397-84-6

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2620057
CAS RN: 923397-84-6
M. Wt: 494.99
InChI Key: UWZJCDOVHRSUHL-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For instance, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids can yield 2-aryl benzimidazoles . The reaction probably proceeds via a cyclocondensation mechanism .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 3,390 cm^-1 (NH benzimidazole), 3,278 cm^-1 (NH aminophenyl), 3,043 cm^-1 (CH arom), 2,922 cm^-1 (CH aliph), 1,673 cm^-1 (C=O), 1,603 cm^-1 (C=N), and 1,548 cm^-1 (C=C arom) . The ^1H NMR and ^13C NMR spectra also provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c26-19-7-11-21(12-8-19)34(32,33)30-15-13-18(14-16-30)25(31)27-20-9-5-17(6-10-20)24-28-22-3-1-2-4-23(22)29-24/h1-12,18H,13-16H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJCDOVHRSUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

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